Syk Kinase Inhibition: [4,3-c] vs. [1,5-c] Potency Divergence
In a direct head-to-head SAR study by Hirabayashi et al., 1,2,4-triazolo[4,3-c]pyrimidine derivative 10d and its regioisomeric 1,2,4-triazolo[1,5-c]pyrimidine counterpart 11 were evaluated for Syk and ZAP-70 kinase inhibition. Both regioisomers exhibited strong Syk family kinase inhibitory activities, but with distinct potency profiles [1]. A representative [4,3-c] scaffold derivative demonstrated an IC50 of 180 nM against Lck kinase (a Syk family member), establishing a quantitative potency benchmark for this specific isomer [2]. The study explicitly demonstrates that the [4,3-c] and [1,5-c] isomers, while both active, are not interchangeable — SAR optimization proceeds along different vectors for each series, and the 3-chloro substituent on the triazole ring provides a critical derivatization anchor point unique to the [4,3-c] topology.
| Evidence Dimension | Kinase inhibitory activity (Syk family: Lck IC50) |
|---|---|
| Target Compound Data | IC50 = 180 ± n/a nM (representative [4,3-c] derivative; BindingDB entry for Lck kinase) |
| Comparator Or Baseline | Regioisomeric [1,5-c] series derivatives showed distinct SAR; compound 11 exhibited strong Syk/ZAP-70 dual inhibition with different potency profile (exact comparative IC50 values from the same assay panel available in primary publication) |
| Quantified Difference | Qualitatively, the [4,3-c] and [1,5-c] series displayed non-overlapping SAR trends; the 3-position substitution vector (triazole ring) in [4,3-c] is geometrically inaccessible in the [1,5-c] topology, making direct atom-for-atom potency comparison context-dependent |
| Conditions | In vitro kinase inhibition assay; Lck kinase; measured by ChEMBL_490574 (CHEMBL981181) protocol; data deposited in BindingDB |
Why This Matters
Users procuring 3-chloro-[1,2,4]triazolo[4,3-c]pyrimidine for kinase inhibitor programs must recognize that the [4,3-c] isomer provides a fundamentally different substitution vector from the more thermodynamically stable [1,5-c] isomer, and SAR established on one isomer does not transfer to the other — this directly impacts hit expansion strategy and procurement decisions.
- [1] Hirabayashi A, et al. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 2008, 16(15): 7347-7357. DOI: 10.1016/j.bmc.2008.06.017. View Source
- [2] BindingDB Entry: BDBM50249254. IC50 = 180 nM for Lck kinase. Source publication: Hirabayashi et al., Bioorg. Med. Chem. 16:7347-57 (2008). View Source
